molecular formula C9H10N2O B1274256 5-Amino-3-methylindolin-2-one CAS No. 159212-53-0

5-Amino-3-methylindolin-2-one

Cat. No.: B1274256
CAS No.: 159212-53-0
M. Wt: 162.19 g/mol
InChI Key: FBGWTLQPDLOENE-UHFFFAOYSA-N
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Description

5-Amino-3-methylindolin-2-one is a derivative of oxindole, a significant heterocyclic compound found in many natural products and biologically active molecules. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methylindolin-2-one typically involves the catalytic synthesis of 3-aminooxindoles. One common method includes the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity . Another approach involves the use of bifunctional thiourea-tertiary amine catalysts in Michael addition reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic processes. These methods are designed to maximize yield and minimize by-products, ensuring the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methylindolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific conditions, such as controlled temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Amino-3-methylindolin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-Aminooxindole: Shares a similar core structure but lacks the methyl group at the 3-position.

    5-Methyl-3-aminooxindole: Similar structure but with the methyl group at the 5-position instead of the 3-position.

    3-Methyl-2-phenyl-1-substituted-indole: Contains a phenyl group and different substitution pattern.

Uniqueness

5-Amino-3-methylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Amino-3-methylindolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an indolinone derivative characterized by the presence of an amino group at the 5-position and a methyl group at the 3-position. Its molecular formula is C9H10N2O, with a molecular weight of approximately 162.19 g/mol. The compound's structure allows it to interact with various biological targets, which contributes to its diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets and pathways. Research indicates that it may inhibit certain enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells. The compound interacts with various receptors and signaling pathways, leading to altered cellular responses, such as cell cycle arrest and increased oxidative stress.

Case Studies and Research Findings

  • Antiproliferative Effects : In a study evaluating a series of indolinone derivatives, this compound displayed significant antiproliferative activity against multiple human cancer cell lines. For instance, it was tested alongside other derivatives in a National Cancer Institute protocol, showing promising growth inhibition (GI50 values) in the submicromolar range against leukemia cell lines .
  • Cell Cycle Arrest : One notable study focused on the most active derivative from a related series, which demonstrated that treatment with this compound led to a decrease in cells at the G2-M phase of the cell cycle, indicating potential mechanisms for inducing apoptosis. Specifically, concentrations as low as 2 µM resulted in significant shifts in cell cycle distribution, suggesting that this compound could effectively disrupt normal cell cycle progression .
  • Induction of Apoptosis : Further investigations revealed that this compound induces apoptosis through intrinsic pathways involving mitochondrial changes, evidenced by alterations in the Bax/Bcl-2 ratio. This suggests that the compound promotes pro-apoptotic signaling while inhibiting anti-apoptotic factors .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary data suggest that it exhibits activity against various bacterial strains, although detailed mechanisms remain under investigation. The compound's ability to interfere with microbial growth could be linked to its structural characteristics that allow binding to bacterial enzymes or receptors.

Comparative Biological Activity

To better understand the efficacy of this compound relative to other compounds, Table 1 summarizes key findings from studies evaluating its biological activity against different cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
This compoundJurkat (leukemia)0.91Induces apoptosis via mitochondrial pathway
Other DerivativesSJSA-1 (osteosarcoma)3.14G2/M arrest and apoptosis induction
VincristineVarious~0.01Microtubule inhibition

Properties

IUPAC Name

5-amino-3-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGWTLQPDLOENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936075
Record name 5-Amino-3-methyl-3H-indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159212-53-0
Record name 2H-Indol-2-one, 1,3-dihydro-5-amino-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-3-methyl-3H-indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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